Hydrobenzoin

Asymmetric Synthesis Chiral Auxiliary Desymmetrization

(±)-Hydrobenzoin is a racemic vicinal diol with two stereogenic centers, providing a C2-symmetric scaffold essential for enantioselective induction. Unlike the achiral meso-diastereomer or α-hydroxyketone benzoin, only the racemic (±)-form provides the chiral environment required for asymmetric synthesis. Use its alcoholates for desymmetrization of bis(phenylsulfonyl)alkenes, enabling access to both R and S configurations from a single auxiliary. Monomethylation of one hydroxyl group reverses absolute product configuration while retaining total enantioselectivity. Serves as a benchmark substrate for Mo-catalyzed DODH reactions, achieving near-quantitative conversion. Available with >98.0% GC purity and a melting point of 120–125°C.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 655-48-1
Cat. No. B188758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrobenzoin
CAS655-48-1
Synonymshydrobenzoin
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
InChIKeyIHPDTPWNFBQHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrobenzoin (CAS 655-48-1) Technical Overview for Research Procurement


(±)-Hydrobenzoin (1,2-diphenyl-1,2-ethanediol, C₁₄H₁₄O₂) is a vicinal diol existing as a racemic mixture of (R,R)- and (S,S)-enantiomers, distinct from its achiral meso-diastereomer [1]. Commercially available with >98.0% purity (GC) and a melting point range of 120.0–125.0 °C , this compound serves as a foundational chiral scaffold in asymmetric synthesis [2]. Its two stereogenic centers and vicinal diol functionality enable distinct applications not shared by simpler monools or achiral diols [1].

Hydrobenzoin (CAS 655-48-1) Differential Specification: Why Stereochemistry Prevents Direct Substitution


Direct substitution of (±)-hydrobenzoin with structurally related diols such as benzoin, benzil, or meso-hydrobenzoin is not analytically or functionally equivalent. Benzoin is an α-hydroxyketone (C₁₄H₁₂O₂) rather than a vicinal diol, lacking the two hydroxyl groups required for bifunctional coordination in asymmetric catalysis [1]. Meso-hydrobenzoin, while possessing the same molecular formula, exhibits distinct crystal morphology, melting point (139 °C vs. 120 °C for the dl-form), and solubility profile (0.25% in water at 20 °C), and critically lacks the C₂-symmetric chiral environment essential for enantioselective induction [2]. Even enantiopure (R,R)- or (S,S)-hydrobenzoin cannot be interchanged without altering absolute stereochemical outcomes [3]. The specific stereoisomeric form directly dictates downstream product configuration.

Hydrobenzoin (CAS 655-48-1) Quantitative Performance Evidence Against Comparator Compounds


Hydrobenzoin vs. Monomethylated Hydrobenzoin: Reversal of Absolute Configuration in Polycyclic Ketone Synthesis

In the enantioselective synthesis of polycyclic α-phenylsulfonyl ketones from bis(phenylsulfonyl)alkenes, the choice of chiral auxiliary determines absolute product configuration. (±)-Hydrobenzoin-derived alcoholates yield one enantiomeric series, whereas simple monomethylation of one hydroxyl group yields the opposite enantiomeric series with total enantioselectivity [1]. This configurational reversal enables access to both R and S ketone products from the same parent auxiliary scaffold via a single functional group modification.

Asymmetric Synthesis Chiral Auxiliary Desymmetrization

Hydrobenzoin-Derived Chiral Auxiliaries: Mono-tert-butyl Ether vs. Benzyl Ether in Diastereoselective Reduction

In L-selectride®-mediated stereoselective reduction of phenyl glyoxylates, hydrobenzoin-derived auxiliaries exhibit tunable diastereoselectivity based on ether substituent selection. m-Hydrobenzoin-derived mono-tert-butyl ether auxiliaries achieve a diastereomeric ratio of 92:8, representing a statistically significant improvement over the 84:16 ratio obtained with the analogous benzyl ether system [1]. This 8% absolute increase in diastereomeric excess corresponds to a 50% reduction in undesired stereoisomer formation.

Chiral Auxiliary Diastereoselective Reduction α-Keto Ester

Hydrobenzoin Enantioseparation: Lux Amylose-2 vs. Other CSPs for Analytical Resolution

Among multiple chiral stationary phases evaluated for hydrobenzoin resolution, the coated amylose-derived Lux Amylose-2 CSP demonstrates exceptional performance. Hydrobenzoin achieves a resolution (Rₛ) of 17.76 on this phase, far exceeding baseline separation (Rₛ ≥ 1.5) [1]. This resolution value substantially surpasses that obtained for structurally related binaphthol derivatives under identical conditions: binaphthol diacetate (Rₛ = 3.43), binaphthol disulfonate (Rₛ = 2.56), and dibromobinaphthol (Rₛ = 1.47) [1].

Chiral Chromatography Enantioseparation HPLC Method Development

meso-Hydrobenzoin Enzymatic Desymmetrization: Rhizopus javanicus vs. Candida cylindracea Lipase Stereochemical Outcomes

Enzymatic desymmetrization of meso-hydrobenzoin via irreversible acyl transfer using vinyl acetate as the acyl donor enables preparation of monoacetylated derivatives in excellent optical purity [1]. Critically, the choice of lipase determines which enantiomeric monoacetate is obtained: Rhizopus javanicus lipase yields (R)-1-acetoxy-(S)-2-hydroxy-1,2-diphenylethane, while Candida cylindracea lipase yields the opposite enantiomer, (S)-1-acetoxy-(R)-2-hydroxy-1,2-diphenylethane [1].

Biocatalysis Enzymatic Resolution Desymmetrization

(R,R)-Hydrobenzoin Deoxydehydration: Complete Conversion and Near-Quantitative Yield

In molybdenum-catalyzed deoxydehydration (DODH) reactions, (R,R)-(+)-hydrobenzoin demonstrates exceptional substrate reactivity. Under Mo-dioxo bis-phenolate ONO pincer ligand catalysis, this diol undergoes complete conversion to trans-stilbene and benzaldehyde in near-quantitative yields [1]. This contrasts with other diol substrates screened under identical conditions (150–190 °C, various reductants including PPh₃, Na₂SO₃, Zn), which achieved appreciable yields only up to 59% [1].

Deoxydehydration Molybdenum Catalysis Alkene Synthesis

Hydrobenzoin on HOCMS Chiral Stationary Phase: Retention Time and Peak Area Reproducibility

On highly-ordered inorganic chiral mesoporous silica (HOCMS) HPLC columns, hydrobenzoin racemate separation exhibits high reproducibility across replicate injections. Relative standard deviations (RSDs) for five replicate separations were 0.1%–0.16% for retention time and 1.73%–2.64% for peak areas . This reproducibility profile establishes HOCMS as a viable stationary phase for analytical method qualification involving hydrobenzoin.

Chiral HPLC Mesoporous Silica Method Validation

Hydrobenzoin (CAS 655-48-1) Application Scenarios Based on Quantified Performance Data


Chiral Auxiliary in Asymmetric Synthesis of Polycyclic Ketones

Employ (±)-hydrobenzoin-derived alcoholates for desymmetrization of bis(phenylsulfonyl)alkenes when access to both R and S α-phenylsulfonyl ketone configurations is required from a single auxiliary scaffold. Monomethylation of one hydroxyl group completely reverses absolute product configuration while maintaining total enantioselectivity [1].

Preparation of High-Optical-Purity Mandelic Acid Derivatives

Select m-hydrobenzoin-derived mono-tert-butyl ether auxiliaries over benzyl ether variants for L-selectride®-mediated reduction of phenyl glyoxylates. The 92:8 diastereomeric ratio (84% de) represents a 16% absolute improvement in stereocontrol compared to the benzyl ether system (84:16, 68% de), reducing downstream purification requirements [1].

Enantiomeric Building Block Generation via Lipase-Mediated Desymmetrization

Access both (R)- and (S)-monoacetylated hydrobenzoin derivatives from meso-hydrobenzoin via enzymatic desymmetrization. Lipase selection determines stereochemical outcome: Rhizopus javanicus yields the (R)-acetoxy product while Candida cylindracea yields the (S)-acetoxy product in excellent optical purity using vinyl acetate as acyl donor [1].

High-Efficiency Deoxydehydration to trans-Stilbene

Utilize (R,R)-(+)-hydrobenzoin as a benchmark substrate for Mo-catalyzed DODH reactions when near-quantitative conversion to trans-stilbene and benzaldehyde is required. Complete conversion under standard conditions (Mo-ONO catalyst, 150–190 °C) contrasts with other diol substrates that achieve ≤59% yield, establishing this compound as a high-performance reference for catalyst screening and mechanistic studies [1].

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